molecular formula C13H12N3NaO3S B13769927 Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt CAS No. 68516-59-6

Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt

Cat. No.: B13769927
CAS No.: 68516-59-6
M. Wt: 313.31 g/mol
InChI Key: VLVWDCRLRGHEHJ-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt is an azo dye characterized by a benzenesulfonic acid backbone, a monosodium counterion, and a 4-amino-3-methylphenylazo substituent. This compound belongs to the class of sulfonated azo dyes, which are widely used in textiles, biological staining, and industrial applications due to their vibrant colors and binding affinity to substrates. Its synthesis involves diazotization and coupling reactions, with protective group chemistry (e.g., sulfonation) to stabilize reactive intermediates .

Properties

CAS No.

68516-59-6

Molecular Formula

C13H12N3NaO3S

Molecular Weight

313.31 g/mol

IUPAC Name

sodium;3-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C13H13N3O3S.Na/c1-9-7-11(5-6-13(9)14)16-15-10-3-2-4-12(8-10)20(17,18)19;/h2-8H,14H2,1H3,(H,17,18,19);/q;+1/p-1

InChI Key

VLVWDCRLRGHEHJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

Preparation Methods

Diazotization of 4-Amino-3-methylphenyl

The initial step involves diazotization of 4-amino-3-methylphenyl, which is typically achieved as follows:

Step Reagents & Conditions Description
Diazotization Sodium nitrite (NaNO₂), hydrochloric acid (HCl), 0–5°C 4-Amino-3-methylphenyl is dissolved in dilute HCl, cooled to 0–5°C, and sodium nitrite is added slowly to generate the diazonium salt.
Reference , The process is standard in azo dye synthesis, ensuring stability of the diazonium ion.

Coupling with Benzenesulfonic Acid Derivatives

The diazonium salt reacts with benzenesulfonic acid or its derivatives to form the azo linkage:

Step Reagents & Conditions Description
Coupling Benzenesulfonic acid (or its sodium salt), alkaline pH, 0–5°C The diazonium salt is added dropwise to a solution of benzenesulfonic acid under controlled temperature to promote azo coupling.
Notes The pH is maintained slightly alkaline to facilitate coupling, and temperature kept low to prevent decomposition.
Reference , The coupling reaction typically proceeds at low temperatures to maximize yield and prevent side reactions.

Sulfonation of Aromatic Precursors

For synthesizing the specific compound, sulfonation of the aromatic ring can be performed using oleum or concentrated sulfuric acid:

Step Reagents & Conditions Description
Sulfonation Oleum (sulfuric acid with excess SO₃), 60–70°C Aromatic compounds are treated with oleum to introduce sulfonic acid groups. The process parameters depend on the desired sulfonation degree.
Example p-Chloroaniline sulfonation involves adding oleum to the aromatic amine solution, followed by heating and neutralization.
Reference , Controlled sulfonation ensures regioselectivity and purity of the sulfonic acid derivatives.

Specific Synthesis Pathway for the Target Compound

Based on the literature and patents, the synthesis involves:

  • Step 1 : Diazotization of 4-amino-3-methylphenyl.
  • Step 2 : Coupling with benzenesulfonic acid or its sodium salt to form the azo linkage.
  • Step 3 : Optional sulfonation of the aromatic ring to enhance solubility and reactivity, often using oleum or concentrated sulfuric acid.

Example Procedure :

  • Dissolve 4-amino-3-methylphenyl in dilute HCl and cool to 0–5°C.
  • Add sodium nitrite solution slowly to generate the diazonium salt.
  • Prepare a solution of benzenesulfonic acid sodium salt in water, maintained at low temperature.
  • Add the diazonium solution gradually to the sulfonic acid solution, maintaining the temperature below 5°C.
  • Stir the mixture for several hours to ensure complete coupling.
  • Isolate the azo compound via filtration, washing, and drying.

Notes on Process Optimization and Yield

  • Temperature Control : Maintaining low temperatures (0–5°C) during diazotization and coupling is critical to prevent decomposition.
  • pH Control : Slightly acidic to neutral pH favors azo coupling.
  • Reaction Time : Typically ranges from 1 to 4 hours, depending on the scale and reactant concentrations.
  • Purification : Crude products are purified via recrystallization or chromatography to achieve high purity (>97%).

Data Table Summarizing Preparation Parameters

Step Reagents Temperature Reaction Time Yield Notes
Diazotization NaNO₂, HCl 0–5°C 1–2 hours >90% Stable diazonium salt formation
Coupling Benzenesulfonic acid sodium salt 0–5°C 2–4 hours 75–85% Controlled pH (~4–5)
Sulfonation Oleum 60–70°C 2–4 hours Variable Ensures regioselectivity

Chemical Reactions Analysis

Reduction of the Azo Group

The azo bond (-N=N-) undergoes reductive cleavage in the presence of:

  • Sodium dithionite (Na₂S₂O₄) in alkaline media, yielding two aromatic amines:
    C13H12N3NaO3SNa2S2O43 Aminobenzenesulfonic acid+4 Methyl 1 2 diaminobenzene\text{C}_{13}\text{H}_{12}\text{N}_3\text{NaO}_3\text{S}\xrightarrow{\text{Na}_2\text{S}_2\text{O}_4}\text{3 Aminobenzenesulfonic acid}+\text{4 Methyl 1 2 diaminobenzene} .

  • Catalytic hydrogenation (H₂/Pd), producing similar amine products.

Reduction Pathways

Reducing AgentConditionsProducts
Na₂S₂O₄Alkaline, 60–80°CSulfonated amine + diamine
H₂/PdRT, ethanolAmines (no sulfonic acid modification)

Electrophilic Substitution Reactions

The aromatic rings participate in electrophilic substitution due to electron-rich regions:

  • Sulfonation : Further sulfonation occurs at the meta position of the benzene ring under fuming H₂SO₄.

  • Nitration : Limited by the electron-withdrawing sulfonic acid group, requiring HNO₃/H₂SO₄ at elevated temperatures .

Reactivity Comparison

ReactionSiteConditions
SulfonationBenzenesulfonic ringFuming H₂SO₄, 100°C
NitrationAminomethylphenyl ringHNO₃/H₂SO₄, 50°C

Acid-Base Reactions

The sulfonic acid group (-SO₃H) exhibits strong acidity (pKa ≈ -6), forming salts with bases:

  • Reaction with NaOH:
    C13H13N3O3S+NaOHC13H12N3NaO3S+H2O\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_3\text{S}+\text{NaOH}\rightarrow \text{C}_{13}\text{H}_{12}\text{N}_3\text{NaO}_3\text{S}+\text{H}_2\text{O} .

  • Stability: The monosodium salt remains stable in aqueous solutions at pH 4–10.

Desulfonation Reactions

Under harsh acidic conditions (concentrated H₂SO₄, 150°C), the sulfonic acid group is removed:
C13H12N3NaO3SH2SO4C12H11N3O+SO3\text{C}_{13}\text{H}_{12}\text{N}_3\text{NaO}_3\text{S}\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_{12}\text{H}_{11}\text{N}_3\text{O}+\text{SO}_3 .

Photochemical Degradation

Exposure to UV light induces azo bond cleavage, forming radicals and nitroso intermediates . This reaction is critical in environmental degradation studies.

Degradation Products

Light SourceProducts
UV (254 nm)Benzenesulfonate radicals + NO-
Visible lightStable intermediates (nitroso)

Complexation with Metal Ions

The sulfonic acid and azo groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming colored complexes used in analytical chemistry .

Example Complex

Metal IonComplex StructureApplication
Cu²⁺Tetrahedral coordinationColorimetric detection

Scientific Research Applications

Applications Overview

  • Dyeing and Pigmentation
    • Textile Industry : Primarily used as a dye for textiles due to its strong coloring properties. The compound's azo structure allows for vibrant colors that are stable under various conditions.
    • Paper and Leather : Employed in the dyeing processes for paper and leather products, providing a wide range of color options.
  • Pharmaceuticals
    • Drug Development : Utilized in the synthesis of pharmaceutical compounds; its chemical structure can be modified to create derivatives with specific therapeutic properties.
    • Bioactive Compounds : Investigated for potential use in drug formulations due to its ability to interact with biological systems.
  • Analytical Chemistry
    • Colorimetric Analysis : Used as a reagent in colorimetric assays where the intensity of color change correlates with concentration, facilitating quantitative analysis.
    • Chemical Sensors : Integrated into sensor technologies for detecting various analytes based on its color change properties.
  • Biological Studies
    • Interaction Studies : Research focused on the interaction of this compound with biomolecules helps understand its biological activity and potential toxicity.
    • Environmental Monitoring : Its stability and solubility make it suitable for monitoring environmental pollutants, particularly in water bodies.

Case Studies

  • Textile Dyeing Efficiency
    • A study demonstrated the effectiveness of benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt in achieving high color yield and fastness properties on cotton fabrics compared to traditional dyes.
  • Pharmaceutical Applications
    • Research indicated that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for new anti-inflammatory drugs.
  • Environmental Impact Assessment
    • A study assessed the environmental persistence of this compound in aquatic systems, highlighting its potential as an environmental pollutant and the need for monitoring its levels in water bodies.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its use in different chemical and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is differentiated from analogous azo dyes by the 3-methyl group on the aniline ring. Below is a comparative analysis with key analogs:

Compound Name (CAS RN) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Target Compound (Synthesized in ) C₁₃H₁₂N₃NaO₃S 4-Amino-3-methylphenylazo 329.31 Enhanced stability due to methyl group; moderate solubility in polar solvents.
Metanil Yellow (587-98-4) C₁₈H₁₄N₃NaO₃S 4-(Phenylamino)phenylazo 375.38 Higher molecular weight; water-soluble; used in textiles and leather dyeing.
Methyl Orange (547-58-0) C₁₄H₁₄N₃NaO₃S 4-(Dimethylamino)phenylazo 327.33 pH indicator (red at pH <3.1, yellow at pH >4.4); soluble in hot water.
Acid Orange 52 (4548-53-4) C₁₄H₁₄N₃NaO₃S 4-(Dimethylamino)phenylazo 327.33 Structural analog of Methyl Orange; used in biological staining.
Sodium Metanilate (1126-34-7) C₆H₆NNaO₃S 3-Aminobenzenesulfonate (no azo group) 199.18 Lacks chromophoric azo group; used as an intermediate in dye synthesis.

Physicochemical Properties

  • Solubility: The target compound exhibits lower water solubility compared to Metanil Yellow (C₁₈H₁₄N₃NaO₃S) due to the hydrophobic 3-methyl group. However, it is more soluble than non-sulfonated azo dyes .
  • Thermal Stability : The methyl group enhances thermal stability, reducing decomposition rates compared to Methyl Orange (melting point >300°C for similar azo sulfonates ).
  • Acidity : Predicted pKa ~3.5–4.0 (based on sulfonic acid group), comparable to Methyl Orange (pKa 3.76) .

Research Findings and Data

Table 1: Absorption Maxima and Color Profiles

Compound λₘₐₓ (nm) Color in Solution pH Sensitivity
Target Compound ~500–510 Orange-red Moderate
Methyl Orange 507 Red-Yellow High (pH 3–4.4)
Metanil Yellow 440–460 Yellow Low

Biological Activity

Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt, commonly referred to as an azo dye, is a compound widely utilized in various industrial applications, particularly in textiles and inks. Its structure includes an azo group (-N=N-) that is known for imparting vivid colors and has been studied for its biological activities, including potential toxicological effects and therapeutic applications.

  • Molecular Formula : C13H13N3O3S
  • Molecular Weight : 291.33 g/mol
  • CAS Number : 55994-13-3

Biological Activity Overview

The biological activity of benzenesulfonic acid derivatives has been a subject of extensive research due to their potential health impacts and therapeutic applications. The following sections detail the compound's pharmacological effects, toxicity studies, and case studies highlighting its biological relevance.

Pharmacological Effects

1. Anticancer Activity
Research has indicated that certain azo compounds exhibit anticancer properties. For example, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. A study highlighted that derivatives of azo dyes could block the cell cycle at the G2/M phase, suggesting a mechanism through which these compounds exert their anticancer effects .

2. Anti-inflammatory Properties
Azo compounds have also been investigated for their anti-inflammatory effects. Some studies demonstrate that these compounds can reduce inflammation markers in vitro and in vivo models, indicating their potential use in treating inflammatory diseases .

3. Antimicrobial Activity
Certain azo dyes have shown antimicrobial properties against various pathogens. The presence of the sulfonic acid group enhances solubility and bioavailability, contributing to their efficacy as antimicrobial agents .

Toxicological Studies

Toxicological assessments of benzenesulfonic acid derivatives are crucial due to their widespread use. Various studies have reported on the mutagenic and carcinogenic potential of azo dyes, particularly those derived from benzidine. The U.S. EPA has classified benzidine-based dyes as substances of concern due to their association with bladder cancer .

Case Studies

Study Findings Reference
Study on Azo Dye ToxicityFound that exposure to certain azo dyes led to increased rates of bladder cancer in animal models.
Anticancer Activity AssessmentDemonstrated significant cytotoxicity against HeLa cells with IC50 values in the low micromolar range.
Anti-inflammatory EffectsShowed reduction in LPS-induced inflammation in BV-2 microglial cells, suggesting a potential therapeutic role for neuroinflammatory conditions.

The mechanisms through which benzenesulfonic acid derivatives exert their biological activities include:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis : Many azo dyes induce apoptosis through mitochondrial pathways.
  • Modulation of Inflammatory Pathways : Azo compounds can affect signaling pathways involved in inflammation, such as NF-kB.

Q & A

Basic: What are the standard synthetic routes for this azo benzenesulfonic acid derivative, and how do reaction conditions influence yield?

The synthesis typically involves diazo coupling , where 4-amino-3-methylaniline is diazotized with nitrous acid (HNO₂) under acidic conditions (0–5°C) and subsequently coupled with 3-sulfobenzoic acid derivatives. Critical parameters include:

  • pH control (pH 8–10 for coupling) to optimize azo bond formation .
  • Temperature maintenance (<10°C) to prevent diazonium salt decomposition.
  • Stoichiometric ratios (1:1 molar ratio of diazonium salt to coupling agent) to minimize side products.
    Yield improvements (70–85%) are achieved by slow addition of reactants and inert atmosphere use to reduce oxidation .

Basic: Which spectroscopic and chromatographic methods are most effective for structural confirmation?

  • UV-Vis Spectroscopy : The azo (-N=N-) group absorbs at λ~450–550 nm, with shifts indicating protonation or metal complexation .
  • NMR : ¹H NMR reveals aromatic protons (δ 6.8–8.2 ppm) and sulfonate group deshielding effects. ¹³C NMR confirms sulfonate attachment at C3 (δ ~125–135 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) resolve impurities. MS/MS fragmentation validates molecular ions (m/z 291.33 for [M-H]⁻) .

Advanced: How does this compound interact with transition metal ions, and what implications does this have for catalytic applications?

The sulfonate and azo groups act as bidentate ligands , forming stable complexes with Cu²⁺, Fe³⁺, and Co²⁺. For example:

  • Cu²⁺ complexation occurs at pH 5–7, yielding a 1:1 stoichiometry (confirmed by Job’s plot).
  • Applications : These complexes exhibit redox activity, suggesting utility in Fenton-like degradation of organic pollutants. Stability constants (log K ~4.5–5.2) are determined via potentiometric titration .
    Methodological Note : Use UV-Vis titration with incremental metal ion addition to monitor ligand-to-metal charge transfer (LMCT) bands .

Advanced: What enzymatic pathways degrade this azo compound, and how can degradation products be characterized?

  • Laccase-mediated degradation : Fungal laccases (e.g., from Trametes versicolor) cleave the azo bond under aerobic conditions, producing sulfanilic acid derivatives and 4-amino-3-methylphenol.
  • LC-QTOF-MS identifies intermediates (e.g., m/z 172.1 for 4-amino-3-methylphenol).
  • Toxicity assessment : Vibrio fischeri bioluminescence assays confirm reduced toxicity post-degradation .

Advanced: How can solubility be optimized for biological assays without compromising stability?

  • Counterion exchange : Replace Na⁺ with tetrabutylammonium ions to enhance lipid membrane permeability.
  • Co-solvents : Use DMSO:water (10:90 v/v) to maintain solubility (≥5 mg/mL) while avoiding aggregation.
  • pH adjustment : Solubility peaks at pH 7.4 (PBS buffer), where the sulfonate group is fully ionized .

Data Contradiction Analysis: Why do reported solubility values vary across studies?

Discrepancies arise from:

  • Ionic strength differences : High salt concentrations (e.g., 0.1M NaCl) reduce solubility via the “salting-out” effect.
  • Purity levels : Commercial samples (≥95% purity) show ~20% higher solubility than crude synthetic products.
  • Temperature : Solubility in water increases from 1.2 g/L at 25°C to 3.8 g/L at 60°C .

Basic: What are the key structural analogs, and how do their properties differ?

Compound NameKey Structural DifferencesUnique Properties
Acid Yellow 36Phenylamino substituentpH-sensitive color shift (4–6)
4-Aminobenzenesulfonic acidNo azo groupHigher thermal stability (>200°C)
Sodium benzenesulfonateSimpler backbone (no azo/methyl)Surfactant properties (CMC ~0.1M)
Note : The target compound’s azo and methyl groups enhance chromophore intensity but reduce photostability compared to analogs .

Advanced: What computational methods predict its reactivity in electrophilic substitution reactions?

  • DFT calculations (B3LYP/6-311+G(d,p)) model electrophilic attack at the para position to the sulfonate group (activation energy ~25 kcal/mol for nitration).
  • HOMO-LUMO gaps (~4.1 eV) indicate moderate reactivity, validated by experimental nitration yields (45–50%) using HNO₃/H₂SO₄ .

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